3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide
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Overview
Description
3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple functional groups, including dichloro, sulfanyl, cyanophenyl, and benzenecarboxamide moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 4-chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate halogenated aromatic compound under basic conditions to form the 4-chlorophenyl sulfanyl intermediate.
Coupling with 3-cyanophenyl derivative: The intermediate is then coupled with a 3-cyanophenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired product.
Introduction of the benzenecarboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with amine or thiol groups.
Scientific Research Applications
3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the sulfanyl group may interact with thiol-containing enzymes, while the cyanophenyl and benzenecarboxamide groups may facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}benzenecarboxamide: Similar structure but with a nitro group instead of a cyano group.
3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-aminophenyl}benzenecarboxamide: Similar structure but with an amino group instead of a cyano group.
3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-methylphenyl}benzenecarboxamide: Similar structure but with a methyl group instead of a cyano group.
Uniqueness
The presence of the cyano group in 3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide imparts unique electronic properties, influencing its reactivity and binding affinity to biological targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
3,4-dichloro-N-[4-(4-chlorophenyl)sulfanyl-3-cyanophenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3N2OS/c21-14-2-5-16(6-3-14)27-19-8-4-15(9-13(19)11-24)25-20(26)12-1-7-17(22)18(23)10-12/h1-10H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYVJCBHACKGGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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